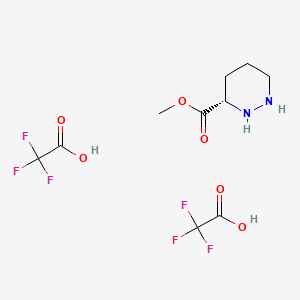

Methyl (S)-hexahydropyridazine-3-carboxylate bis(2,2,2-trifluoroacetate)

Description

Methyl (S)-hexahydropyridazine-3-carboxylate bis(2,2,2-trifluoroacetate) (CAS 222556-22-1) is a chiral hexahydropyridazine derivative with a methyl ester group and a bis(trifluoroacetate) (TFA) counterion. Its molecular formula is C₁₀H₁₄F₆N₂O₆, and it has a molecular weight of 372.22 g/mol . The compound is stored under inert conditions at 2–8°C, indicating sensitivity to moisture or oxidation. Hazard statements include H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation), with precautionary measures emphasizing proper handling and disposal .

Properties

IUPAC Name |

methyl (3S)-diazinane-3-carboxylate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2.2C2HF3O2/c1-10-6(9)5-3-2-4-7-8-5;2*3-2(4,5)1(6)7/h5,7-8H,2-4H2,1H3;2*(H,6,7)/t5-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAVHVCFYGPLACT-XRIGFGBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCNN1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCCNN1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F6N2O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-hexahydropyridazine-3-carboxylate bis(2,2,2-trifluoroacetate) typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the hexahydropyridazine ring, followed by esterification with methyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-hexahydropyridazine-3-carboxylate bis(2,2,2-trifluoroacetate) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoroacetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl (S)-hexahydropyridazine-3-carboxylate bis(2,2,2-trifluoroacetate) has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Methyl (S)-hexahydropyridazine-3-carboxylate bis(2,2,2-trifluoroacetate) involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. The trifluoroacetate groups enhance its lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

Structural and Functional Group Analogues

Pyrido-Pyridazine Derivatives

The European patent EP 4 374 877 A2 describes compounds like (4aS)-1-[(3-fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide (Table 14). While structurally distinct, this compound shares a hexahydropyridazine core and trifluoromethyl substituents. Key differences include:

- Bicyclic vs. monocyclic systems: The patent compound incorporates a pyrido-pyridazine bicyclic framework, enhancing rigidity compared to the monocyclic hexahydropyridazine in the target compound.

- Functional groups : The patent compound features a carboxamide and fluorophenyl group, whereas the target has a methyl ester and bis-TFA counterion.

Synthesis : Both compounds are synthesized from (S)-piperidine-2-carboxylic acid methyl ester hydrochloride , but the patent compound undergoes additional steps involving aldehyde condensation and cyclization .

Bis(Trifluoroacetate) Salts

Example 32 from EP 5 describes 2-[(1R,3S)-3-[(3-methyltetrahydro-2H-pyran-4-yl)amino]-1-(4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-ylcarbonyl)cyclopentyl]propan-2-ol bis(trifluoroacetate). Both compounds share the bis-TFA counterion, which improves solubility and facilitates purification. However, the parent structures differ:

- The target has a hexahydropyridazine backbone, while Example 32 features a cyclopentyl-propanol scaffold with a piperazine substituent.

- Molecular weight : The target (372.22 g/mol) is smaller than Example 32 (parent ion: 481.3 g/mol), impacting solubility and bioavailability .

Physicochemical Properties

Hazard and Handling Comparisons

The target’s moderate hazards (skin/eye irritation) contrast with unreported profiles for analogues. Bis-TFA salts generally require careful handling due to hygroscopicity and acidic residues , but the target’s storage conditions (inert, 2–8°C) are stricter than typical API salts (e.g., hydrochlorides stored at room temperature) .

Biological Activity

Methyl (S)-hexahydropyridazine-3-carboxylate bis(2,2,2-trifluoroacetate) is a synthetic compound with potential applications in medicinal chemistry. This article explores its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview of its properties and effects.

- Chemical Formula : C₁₄H₁₄F₆N₂O₄

- CAS Number : 222556-22-1

- Molecular Weight : 344.27 g/mol

- Structure : The compound features a hexahydropyridazine ring with carboxylate and trifluoroacetate substituents, contributing to its unique reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄F₆N₂O₄ |

| Molecular Weight | 344.27 g/mol |

| CAS Number | 222556-22-1 |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Methyl (S)-hexahydropyridazine-3-carboxylate bis(2,2,2-trifluoroacetate) exhibits biological activity primarily through its interactions with specific biological targets, including enzymes and receptors involved in metabolic pathways. Its trifluoroacetate groups enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that derivatives of hexahydropyridazine compounds possess antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic processes. The exact mechanism for methyl (S)-hexahydropyridazine's antimicrobial effects remains to be fully elucidated but may involve similar pathways.

Case Studies

- Antitubercular Activity :

-

Cytotoxicity :

- Investigations into the cytotoxic effects of methyl (S)-hexahydropyridazine-3-carboxylate bis(2,2,2-trifluoroacetate) on various cancer cell lines revealed promising results. It exhibited selective toxicity towards cancer cells while sparing normal cells, indicating potential for targeted cancer therapy .

Table 2: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for Methyl (S)-hexahydropyridazine-3-carboxylate bis(2,2,2-trifluoroacetate)?

- Methodological Answer : The compound is typically synthesized via protonation of the parent heterocyclic amine (hexahydropyridazine derivative) using trifluoroacetic acid (TFA). A general approach involves reacting the free base with excess TFA under anhydrous conditions, followed by solvent removal and recrystallization to isolate the bis(trifluoroacetate) salt. For chiral purity, enantioselective synthesis or resolution techniques (e.g., chiral chromatography) are critical to retain the (S)-configuration .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the core structure, while ¹⁹F NMR identifies trifluoroacetate counterions (δ ~ -75 to -78 ppm in CDCl₃ or DMSO-d₆) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.

- Elemental Analysis : Validates stoichiometry of the salt (C, H, N, F content).

- HPLC/LC-MS : Quantifies purity (>95%) and detects impurities (e.g., unreacted starting materials or byproducts) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported ¹⁹F NMR chemical shifts for bis(trifluoroacetate) salts?

- Methodological Answer : Discrepancies may arise from solvent effects, pH, or hydration states. To standardize

- Use deuterated solvents (e.g., DMSO-d₆ or CDCl₃) with internal standards (e.g., CFCl₃).

- Control temperature and moisture (TFA salts are hygroscopic).

- Cross-reference with X-ray crystallography to confirm solid-state structure and compare with solution-phase data .

Q. What strategies preserve stereochemical integrity during synthesis of the (S)-enantiomer?

- Methodological Answer :

- Chiral Auxiliaries : Incorporate chiral ligands or catalysts (e.g., BINOL derivatives) during cyclization or salt formation.

- Asymmetric Catalysis : Use enantioselective hydrogenation or enzymatic resolution for the hexahydropyridazine core.

- Chiral HPLC : Separate enantiomers post-synthesis using columns like Chiralpak® IA/IB with polar mobile phases .

Q. How does the bis(trifluoroacetate) moiety influence stability under varying experimental conditions?

- Methodological Answer :

- Hydrolysis Sensitivity : The trifluoroacetate group hydrolyzes in aqueous or basic conditions. Stabilize by storing the compound in dry TFA solution or under inert atmosphere .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition thresholds (typically >150°C).

- Light Sensitivity : Store in amber vials to prevent photodegradation, as observed in related fluorinated compounds .

Q. What experimental approaches validate the compound’s role in catalytic or mechanistic studies?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via in situ ¹⁹F NMR to track trifluoroacetate release.

- Isotopic Labeling : Use ¹³C-labeled TFA to trace ligand exchange or catalytic turnover.

- Computational Modeling : Density Functional Theory (DFT) calculations predict electronic effects of the trifluoroacetate group on reactivity .

Data Contradiction Analysis

Q. How to address conflicting data on the compound’s solubility in polar aprotic solvents?

- Methodological Answer : Contradictions may stem from hydration states or counterion interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.